Cas no 89026-79-9 (6-Bromo-N-methylpyridin-2-amine)

6-Bromo-N-methylpyridin-2-amine is a brominated pyridine derivative featuring a methylamino substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The methylamino group enhances solubility and provides a handle for derivatization. With high purity and consistent quality, this compound is suitable for research and industrial applications requiring precise structural modifications. Its stability under standard conditions ensures reliable handling and storage.
6-Bromo-N-methylpyridin-2-amine structure
89026-79-9 structure
Product Name:6-Bromo-N-methylpyridin-2-amine
CAS No:89026-79-9
MF:C6H7BrN2
MW:187.037180185318
MDL:MFCD09261221
CID:710785
PubChem ID:13470315
Update Time:2025-10-05

6-Bromo-N-methylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-N-methylpyridin-2-amine
    • 2-Pyridinamine,6-bromo-N-methyl-
    • 6-Bromo-2-methylaminopyridine
    • 6-bromo-N-methyl-2-Pyridinamine
    • (6-bromopyrid-2-yl)-N-methylamine
    • (6-BROMO-PYRIDIN-2-YL)-METHYL-AMINE
    • 2-(methylamino)-6-bromopyridine
    • 2-bromo-6-(methylamino)pyridine
    • 6-bromo-2-(methylamino)pyridine
    • N-(6-bromo-2-pyridinyl)-N-methylamine
    • 6-Bromo-N-methyl-2-pyridinamine (ACI)
    • (6-Bromopyridin-2-yl)methylamine
    • 6-(Methylamino)-2-bromopyridine
    • 6-(Bromopyridin-2-yl)methylamine
    • CS-0212478
    • DTXSID60541646
    • AN-584/43416474
    • 6-methylamino-2-brompyridine
    • SY152462
    • BBL101551
    • DA-36388
    • 6-Bromo-N-methyl-pyridin-2-amine
    • F8889-0577
    • SCHEMBL68226
    • 6-bromo-pyridin-2-yl-methylamine
    • AB50070
    • MFCD09261221
    • 6-methylamino-2-bromopyridine
    • LYEPZCPAEZKSKN-UHFFFAOYSA-N
    • STL555347
    • AKOS007929983
    • EN300-139967
    • 89026-79-9
    • AT21378
    • BS-25786
    • MDL: MFCD09261221
    • Inchi: 1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
    • InChI Key: LYEPZCPAEZKSKN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(NC)N=1

Computed Properties

  • Exact Mass: 185.97900
  • Monoisotopic Mass: 185.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.2
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.581
  • Boiling Point: 271.9 °C at 760 mmHg
  • Flash Point: 118.3 °C
  • PSA: 24.92000
  • LogP: 1.95880

6-Bromo-N-methylpyridin-2-amine Security Information

6-Bromo-N-methylpyridin-2-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Bromo-N-methylpyridin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Water ;  23 h, 190 °C
Reference
Convenient synthesis of aminopyridinecarboxylic acids
Okamoto, Iwao; Terashima, Masayuki; Yoshioka, Rempei; Muramatsu, Tomonori; Kojima, Satomi; et al, Heterocycles, 2011, 83(10), 2343-2352

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
Convergent, parallel synthesis of a series of β-substituted 1,2,4-oxadiazole butanoic acids as potent and selective αvβ3 receptor antagonists
Boys, Mark L.; Schretzman, Lori A.; Chandrakumar, Nizal S.; Tollefson, Michael B.; Mohler, Scott B.; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(4), 839-844

Production Method 3

Reaction Conditions
1.1 Solvents: Ethanol ;  rt → 190 °C; 5 h, 190 °C
Reference
Synthesis and crystal structure of azacalix[4]pyridine[4]pyrimidine
Yang, Zijun; Yin, Chong; Zhang, Linping; Zhong, Yi; Xu, Hong; et al, Youji Huaxue, 2013, 33(12), 2607-2611

Production Method 4

Reaction Conditions
1.1 Solvents: Ethanol ;  5 h, 190 °C
Reference
Synthesis of (NH)m(NMe)4-m-Bridged Calix[4]pyridines and the Effect of NH Bridge on Structure and Properties
Zhang, En-Xuan; Wang, De-Xian; Huang, Zhi-Tang; Wang, Mei-Xiang, Journal of Organic Chemistry, 2009, 74(22), 8595-8603

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ;  5 h, 190 °C; 190 °C → rt
Reference
Synthesis of Large Macrocyclic Azacalix[n]pyridines (n = 6 - 9) and Their Complexation with Fullerenes C60 and C70
Zhang, En-Xuan; Wang, De-Xian; Zheng, Qi-Yu; Wang, Mei-Xiang, Organic Letters, 2008, 10(12), 2565-2568

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  60 min, 170 °C
Reference
Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas
Ottavi, Samantha ; Li, Kelin; Cacioppo, Jackson G. ; Perkowski, Andrew J. ; Ramesh, Remya; et al, ACS Medicinal Chemistry Letters, 2023, 14(7), 970-976

Production Method 7

Reaction Conditions
1.1 10 min, rt → reflux
Reference
Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure-Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)
German, Nadezhda; Decker, Ann M.; Gilmour, Brian P.; Gay, Elaine A.; Wiley, Jenny L.; et al, Journal of Medicinal Chemistry, 2014, 57(18), 7758-7769

6-Bromo-N-methylpyridin-2-amine Raw materials

6-Bromo-N-methylpyridin-2-amine Preparation Products

6-Bromo-N-methylpyridin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:89026-79-9)6-Bromo-N-methylpyridin-2-amine
Order Number:A861331
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:29
Price ($):181.0
Email:sales@amadischem.com

Additional information on 6-Bromo-N-methylpyridin-2-amine

Introduction to 6-Bromo-N-methylpyridin-2-amine (CAS No. 89026-79-9)

6-Bromo-N-methylpyridin-2-amine, with the CAS number 89026-79-9, is a versatile compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a brominated derivative of pyridine, characterized by its unique chemical structure and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent applications of 6-Bromo-N-methylpyridin-2-amine.

The molecular formula of 6-Bromo-N-methylpyridin-2-amine is C7H8BrN2, and its molecular weight is approximately 194.05 g/mol. The compound features a pyridine ring with a bromine atom at the 6-position and an N-methyl group at the 2-position. These functional groups contribute to the compound's reactivity and its ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

In terms of physical properties, 6-Bromo-N-methylpyridin-2-amine is a solid at room temperature and is slightly soluble in water. It is more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound's solubility characteristics are important for its use in various chemical and biological assays.

The synthesis of 6-Bromo-N-methylpyridin-2-amine can be achieved through several routes. One common method involves the bromination of 2-amino-6-bromopyridine followed by N-methylation using methyl iodide or other methylating agents. Another approach involves the reaction of 6-bromopyridine-2-carbonitrile with methylamine to form the desired product. These synthetic methods are well-documented in the literature and have been optimized for high yields and purity.

6-Bromo-N-methylpyridin-2-amine has shown promise in various biological applications due to its ability to modulate specific biological targets. Recent studies have explored its potential as a lead compound for the development of new therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry highlighted the use of 6-Bromo-N-methylpyridin-2-amine as a scaffold for designing inhibitors of protein kinases, which are key targets in cancer therapy.

In another study, scientists investigated the anti-inflammatory properties of 6-Bromo-N-methylpyridin-2-amine. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta in vitro, suggesting its potential use in treating inflammatory diseases. These findings underscore the compound's versatility and its potential as a starting point for developing novel drugs.

The pharmacological profile of 6-Bromo-N-methylpyridin-2-amine has also been studied extensively. Preclinical studies have demonstrated that the compound exhibits good oral bioavailability and favorable pharmacokinetic properties. These characteristics are crucial for its development as a therapeutic agent, as they ensure that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.

Safety assessments are an essential part of drug development, and several studies have evaluated the toxicity profile of 6-Bromo-N-methylpyridin-2-amine. In vitro cytotoxicity assays have shown that the compound has low toxicity towards normal human cells at therapeutic concentrations. Additionally, animal studies have not reported significant adverse effects at doses relevant for therapeutic use.

The future prospects for 6-Bromo-N-methylpyridin-2-amine are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific biological targets. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its bioavailability and reduce potential side effects.

In conclusion, 6-Bromo-N-methylpyridin-2-amine (CAS No. 89026-79-9) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its promising biological activities, makes it an attractive candidate for further development as a therapeutic agent. As research continues to advance, it is likely that new insights into the potential uses of this compound will emerge, contributing to advancements in drug discovery and development.

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(CAS:89026-79-9)6-Bromo-N-methylpyridin-2-amine
A861331
Purity:99%
Quantity:5g
Price ($):181.0
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